molecular formula C12H13N3O3 B2429335 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid CAS No. 2375271-28-4

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B2429335
CAS No.: 2375271-28-4
M. Wt: 247.254
InChI Key: IONCYUDYFKYGKL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) reveals:

  • Aromatic protons : δ 8.15 (s, 1H, H-4), 7.93 (dd, J = 8.0 Hz, 1H, H-5), 7.73 (d, J = 8.0 Hz, 1H, H-6).
  • Piperazine protons : δ 3.72 (br s, 4H, N–CH₂), 2.92 (br s, 4H, CH₂–NH).
  • Carboxylic acid proton : δ 13.12 (s, 1H, –COOH).

¹³C NMR identifies:

  • C=O at δ 167.3 ppm (carboxylic acid).
  • Oxazole carbons at δ 161.2 (C2), 150.4 (N1–C2).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • O–H stretch: 3360–3270 cm⁻¹ (carboxylic acid).
  • C=O stretch: 1673–1598 cm⁻¹.
  • C=N stretch: 1593 cm⁻¹ (benzoxazole).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 247.25 [M+H]⁺. Fragmentation pathways include loss of CO₂ (–44 Da) and piperazine (–86 Da).

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction of analogous benzoxazole derivatives reveals monoclinic crystal systems (space group P2₁) with π-stacking interactions (3.66 Å between aromatic rings). The carboxylic acid group participates in intermolecular hydrogen bonds (O–H⋯N: 2.89 Å), forming a herringbone packing motif. Conformational flexibility arises from the piperazine ring’s chair-to-boat transitions, as observed in molecular dynamics simulations.

Table 1: Selected crystallographic parameters for benzoxazole analogs

Parameter Value
Space group P2₁
π–π stacking distance 3.6640 Å
Hydrogen bond length 2.89 Å (O–H⋯N)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap : 4.88 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative regions localized on O1 (oxazole) and O2 (carboxylic acid), favoring electrophilic attacks.
  • Natural Bond Orbital (NBO) analysis : Charge transfer from piperazine’s lone pairs to the benzoxazole’s antibonding orbitals stabilizes the structure.

Table 2: DFT-derived electronic properties

Property Value (eV)
HOMO energy -6.34
LUMO energy -1.46
Band gap 4.88

The carboxyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic substitution at the aromatic ring.

Properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)8-2-1-3-9-10(8)18-12(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONCYUDYFKYGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC(=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid typically involves the reaction of 2-aminobenzoic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid is being investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound exhibits significant efficacy in inhibiting tumor growth across various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). It acts by modulating pathways related to cell proliferation and apoptosis .
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, although further studies are needed to fully elucidate its pharmacological profile.

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. It may interact with specific enzymes involved in critical biological processes, thereby modulating their activity. This property is particularly relevant in drug design targeting diseases where enzyme dysregulation is a factor .

Receptor Modulation

This compound may serve as a modulator for various receptors, including those involved in neurological disorders. Its structural features allow it to bind effectively to these targets, potentially leading to new treatments for conditions such as depression or anxiety .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Screening : A study demonstrated that derivatives of this compound showed moderate to potent activity against multiple cancer cell lines. Structure–activity relationships were established through in silico analysis correlating chemical structure with biological activity .
  • Biological Activity Assessment : Research focused on the compound's interaction with biological targets revealed promising results in enzyme inhibition and receptor modulation, suggesting potential pathways for therapeutic development .

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid is unique due to its specific combination of a benzoxazole ring with a piperazine moiety and a carboxylic acid group. This unique structure contributes to its distinct chemical properties and potential biological activities .

Biological Activity

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoxazole ring fused with a piperazine moiety and a carboxylic acid group, which contributes to its unique chemical properties and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C12H13N3O3
  • CAS Number: 2375271-28-4

This compound primarily acts by modulating specific molecular targets within biological systems. Its mechanism includes:

  • Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandin E2 (PGE2), which is associated with anti-inflammatory effects.
  • Receptor Modulation: It may interact with various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxic Effects: The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values in the micromolar range .
  • Mechanism of Action in Cancer: Flow cytometry assays indicated that the compound induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness as an antimicrobial agent suggests potential applications in treating infections caused by resistant bacteria.

3. Anti-inflammatory Properties
Due to its ability to inhibit COX enzymes, this compound has been studied for its anti-inflammatory effects. This property may make it a candidate for developing new anti-inflammatory medications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Findings
Study on Anticancer Activity The compound showed IC50 values of 0.48 µM against MCF-7 cells, indicating potent anticancer properties.
Study on Anti-inflammatory Effects Demonstrated significant inhibition of COX enzymes with resultant decrease in inflammatory markers in vitro.
Antimicrobial Efficacy Study Displayed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL.

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique properties that enhance its biological activity:

Compound Structure Biological Activity
2-Piperazin-1-yl-benzothiazoleBenzothiazole ringModerate anticancer activity
2-Piperazin-1-ylnaphthaleneNaphthalene structureLower anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid, and how can reaction conditions be optimized?

A common synthetic approach involves nucleophilic substitution of a halogenated benzoxazole precursor (e.g., 2-chloro-1,3-benzoxazole-7-carboxylic acid) with piperazine. Reaction optimization includes:

  • Solvent selection : Ethanol or DCM/EtOH mixtures (4:1) are preferred for balancing solubility and reactivity .
  • Temperature and time : Heating at 80°C for 36 hours under inert gas (argon) ensures complete substitution .
  • Catalysts : Triethylamine (TEA) is often used to neutralize HCl byproducts and accelerate the reaction .
    Post-synthesis, purification via silica gel chromatography and recrystallization (e.g., from ethanol/water) improves yield and purity .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm piperazine integration and benzoxazole scaffold geometry. For example, piperazine protons appear as broad singlets (~δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C12_{12}H12_{12}N3_3O3_3: 246.0878) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the benzoxazole-piperazine linkage .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylate salts) via ester hydrolysis under basic conditions (NaOH/EtOH) .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH adjustment : Ionize the carboxylic acid group (pKa ~2.5) by buffering at pH >4.5 .

Q. What strategies resolve discrepancies in bioactivity data across studies, particularly for antimicrobial or kinase inhibition assays?

  • Standardized protocols : Control variables like bacterial strain (e.g., E. coli ATCC 25922) or kinase isoform specificity .
  • Impurity profiling : Use HPLC-MS to quantify impurities (e.g., N-oxide derivatives or des-piperazine analogs) that may skew results. Reference standards (e.g., USP/EP impurities) are critical .
  • Dose-response validation : Perform IC50_{50}/MIC titrations in triplicate with positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase for antimicrobial activity). Focus on the benzoxazole core’s π-stacking and piperazine’s hydrogen-bonding motifs .
  • QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at position 7) with activity trends from literature datasets .
  • MD simulations : GROMACS or AMBER track stability of ligand-target complexes over 100-ns trajectories to prioritize stable derivatives .

Methodological Notes

  • Crystallographic refinement : For novel derivatives, SHELXL’s twin refinement tools (e.g., BASF parameter) resolve twinning in benzoxazole crystals .
  • Spectral databases : Cross-reference mzCloud or NIST MS libraries for impurity identification .
  • Regulatory compliance : Use ISO 17034-certified reference materials (e.g., LGC Standards) for assay calibration .

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